REACTION_CXSMILES
|
[C:1]1(=[O:11])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1.[CH2:12]1COCC1>>[CH2:12]=[C:2]1[CH2:3][CH2:4][C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[C:1]1=[O:11]
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Name
|
|
Quantity
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164.5 g
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Type
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reactant
|
Smiles
|
C1(CCCC2=CC=CC=C12)=O
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Name
|
|
Quantity
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400 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
separate portions, TAMA (243 g) and trioxymethylene (99 g) over 31/2 hours
|
Duration
|
2 h
|
Type
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TEMPERATURE
|
Details
|
the mixture refluxed for 20 hours
|
Duration
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20 h
|
Type
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TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
the layers separated
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Type
|
EXTRACTION
|
Details
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the aqueous layer extracted twice with Et2O
|
Type
|
WASH
|
Details
|
The combined Et2O layers are exhaustively washed with water, NaHCO3
|
Type
|
DRY_WITH_MATERIAL
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Details
|
with brine, dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield an oil which
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel
|
Type
|
ADDITION
|
Details
|
Fractions containing the
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C=C1C(C2=CC=CC=C2CC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |